Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique cyclobutane structure. The molecular formula for this compound is C14H19NO3, and it incorporates an amino group, a benzyloxy group, and a methyl ester group. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development .
The compound is classified as a cyclobutane derivative, which is a category of compounds featuring a four-membered carbon ring. It is identified by the CAS number 1785587-52-1. The compound's structure allows it to serve as a valuable building block in the synthesis of more complex organic molecules .
The synthesis of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate typically involves several key steps:
The molecular structure of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate features:
The compound's structural representation can be summarized in its SMILES notation: COC(=O)C1(N)CC(COCC2=CC=CC=C2)C1, which highlights the arrangement of atoms and functional groups within the molecule .
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate can undergo various chemical reactions due to its functional groups:
The mechanism of action for methyl 1-amino-3-[(benzyloxy)methyl
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1